Cas no 5463-78-5 (1-(2-nitrophenyl)butane-1,3-dione)

1-(2-nitrophenyl)butane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1-(2-nitrophenyl)butane-1,3-dione

- 1-(2-Nitro-phenyl)-butan-1,3-dion

- 1-(2-nitro-phenyl)-butane-1,3-dione

- 1-(o-Nitrophenyl)-1,3-butanedione

- 1,3-BUTANEDIONE, 1-(o-NITROPHENYL)-

- 2-Nitro-benzoylaceton

- 2-nitrobenzoylacetone

- AC1L2IPM

- BRN 1877907

- NSC21484

- o-Nitrobenzoylaceton

- o-Nitro-benzoylaceton

- WLN: WNR B1VV1

- 1-(2-Nitrophenyl)-1,3-butanedione

- NSC-21484

- SCHEMBL8488879

- NSC 21484

- UNII-C7D6JJ4Y6C

- C7D6JJ4Y6C

- 1, 1-(2-nitrophenyl)-

- DTXSID00969906

- AKOS009269001

- 1,3-Butanedione,1-(2-nitrophenyl)-

- 1, 1-(o-nitrophenyl)-

- EN300-1126234

- 5463-78-5

- 1,3-Butanedione, 1-(2-nitrophenyl)-

-

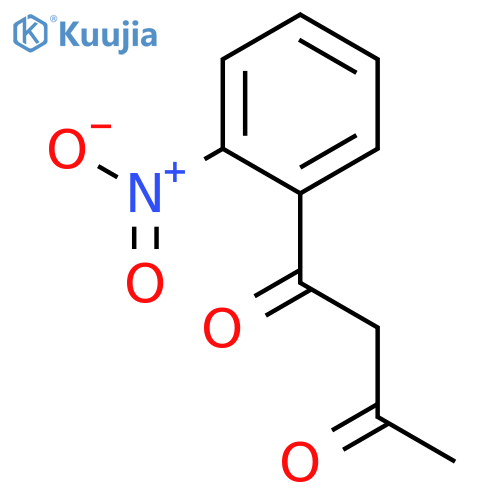

- インチ: InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3

- InChIKey: GHVZFKABKYFVRO-UHFFFAOYSA-N

- ほほえんだ: CC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 207.05317

- どういたいしつりょう: 207.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 80Ų

じっけんとくせい

- PSA: 77.28

1-(2-nitrophenyl)butane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126234-10.0g |

1-(2-nitrophenyl)butane-1,3-dione |

5463-78-5 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1126234-1.0g |

1-(2-nitrophenyl)butane-1,3-dione |

5463-78-5 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1126234-0.1g |

1-(2-nitrophenyl)butane-1,3-dione |

5463-78-5 | 95% | 0.1g |

$364.0 | 2023-10-26 | |

| Enamine | EN300-1126234-0.05g |

1-(2-nitrophenyl)butane-1,3-dione |

5463-78-5 | 95% | 0.05g |

$348.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581234-250mg |

1-(2-Nitrophenyl)butane-1,3-dione |

5463-78-5 | 98% | 250mg |

¥15242.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581234-5g |

1-(2-Nitrophenyl)butane-1,3-dione |

5463-78-5 | 98% | 5g |

¥48002.00 | 2024-05-09 | |

| Enamine | EN300-1126234-5g |

1-(2-nitrophenyl)butane-1,3-dione |

5463-78-5 | 95% | 5g |

$1199.0 | 2023-10-26 | |

| Enamine | EN300-1126234-5.0g |

1-(2-nitrophenyl)butane-1,3-dione |

5463-78-5 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1126234-0.5g |

1-(2-nitrophenyl)butane-1,3-dione |

5463-78-5 | 95% | 0.5g |

$397.0 | 2023-10-26 | |

| Enamine | EN300-1126234-10g |

1-(2-nitrophenyl)butane-1,3-dione |

5463-78-5 | 95% | 10g |

$1778.0 | 2023-10-26 |

1-(2-nitrophenyl)butane-1,3-dione 関連文献

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

1-(2-nitrophenyl)butane-1,3-dioneに関する追加情報

Comprehensive Analysis of 1-(2-Nitrophenyl)butane-1,3-dione (CAS No. 5463-78-5): Properties, Applications, and Industry Trends

1-(2-Nitrophenyl)butane-1,3-dione (CAS No. 5463-78-5) is a specialized organic compound with a nitrophenyl functional group attached to a butane-1,3-dione backbone. This yellow crystalline solid is widely recognized in synthetic chemistry for its role as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. The compound's β-diketone structure enables chelation with metal ions, making it valuable in coordination chemistry and catalysis research.

Recent studies highlight the growing demand for nitrophenyl derivatives like 1-(2-nitrophenyl)butane-1,3-dione in green chemistry applications. Researchers are exploring its use in photocatalysis and sustainable synthesis methods, aligning with global trends toward eco-friendly industrial processes. The compound's electron-withdrawing nitro group enhances reactivity in cross-coupling reactions, a feature increasingly exploited in API (Active Pharmaceutical Ingredient) manufacturing.

From a spectroscopic characterization perspective, CAS 5463-78-5 exhibits distinct IR absorption bands at 1705 cm-1 (C=O stretch) and 1520 cm-1 (NO2 asymmetric stretch), facilitating quality control in industrial production. Advanced analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical parameter for fine chemical applications. The compound's thermal stability (decomposition point: 210°C) makes it suitable for high-temperature reactions.

In the pharmaceutical sector, this compound serves as a precursor for heterocyclic compounds with potential biological activity. Patent literature reveals its utility in developing antimicrobial agents and kinase inhibitors, addressing current healthcare challenges like antibiotic resistance. The structure-activity relationship (SAR) of its derivatives is actively studied through computational chemistry approaches, including molecular docking simulations.

The material science community utilizes 1-(2-nitrophenyl)butane-1,3-dione to synthesize organic semiconductors and luminescent materials. Its conjugated system enables π-electron delocalization, a desirable property for OLED (Organic Light-Emitting Diode) technologies. Recent breakthroughs in flexible electronics have spurred interest in such nitroaromatic compounds as building blocks for next-generation displays.

Regarding safety and handling, proper laboratory precautions should be observed when working with this compound, including the use of personal protective equipment (PPE). While not classified as hazardous under standard conditions, its powder form requires dust control measures to prevent inhalation exposure. Storage recommendations include amber glass containers in cool, dry environments to maintain stability.

The global market for 5463-78-5 reflects increasing demand from Asia-Pacific research centers and contract manufacturing organizations (CMOs). Supply chain analysts note a 12% annual growth in custom synthesis requests for this compound, particularly for small-molecule drug discovery projects. Quality certifications like GMP and ISO 9001 are becoming key differentiators among suppliers.

Emerging applications in bioimaging probes and fluorescent sensors demonstrate the compound's expanding utility. Researchers are modifying its nitrophenyl moiety to create pH-sensitive dyes for cellular imaging, contributing to advancements in diagnostic technologies. These developments align with current precision medicine initiatives requiring sophisticated molecular tools.

From an environmental perspective, studies on the biodegradation pathways of nitroaromatic compounds provide insights into sustainable disposal methods. Microbial degradation experiments show promising results using Pseudomonas strains, offering potential bioremediation solutions for industrial byproducts containing similar structures.

Future research directions may explore the compound's role in energy storage systems, particularly as a redox-active material for organic batteries. Its electrochemical properties are currently being evaluated through cyclic voltammetry studies, with preliminary data suggesting possible applications in flow battery technologies.

5463-78-5 (1-(2-nitrophenyl)butane-1,3-dione) 関連製品

- 577-59-3(2'-Nitroacetophenone)

- 69976-70-1(1-\u200b(5-\u200bMethyl-\u200b2-\u200bnitrophenyl)\u200bethanone)

- 225648-21-5(2-(4-Methoxyphenyl)benzobthiophen-6-ol)

- 2137141-88-7((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine)

- 1806316-84-6(3-Hydroxy-4-nitropyridine-2-acetonitrile)

- 887872-87-9(N-(4-methoxyphenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide)

- 896333-09-8(2-(2-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one)

- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)

- 748760-80-7(Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate)

- 1261522-38-6(5-Fluoro-2-methoxy-3-(4-(trifluoromethoxy)phenyl)pyridine)